molecular formula C9H11BrClNO2 B1525094 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride CAS No. 1306605-67-3

2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride

Cat. No.: B1525094
CAS No.: 1306605-67-3
M. Wt: 280.54 g/mol
InChI Key: LYYDUVHPUKPSPN-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride is a halogenated α-amino acid derivative featuring a brominated aromatic ring and a propanoic acid backbone. The compound’s structure consists of a central carbon atom bonded to an amino group (-NH₂), a 2-bromophenyl substituent (ortho-bromophenyl), and a carboxylic acid group (-COOH), with the hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₉H₁₀BrNO₂·HCl, and its molecular weight is approximately 281.55 g/mol (calculated from constituent atomic weights). This compound is primarily utilized in pharmaceutical research as a building block for drug development, particularly in synthesizing chiral intermediates or bioactive molecules .

Properties

IUPAC Name

2-amino-2-(2-bromophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDUVHPUKPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the following steps:

    Bromination: Phenylalanine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position of the phenyl ring.

    Hydrochloride Formation: The resulting brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, converting the compound back to phenylalanine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Phenylalanine.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and activity. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact pathways and targets can vary based on the specific application and experimental conditions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Substituent Type Notable Features Reference
2-Amino-2-(2-bromophenyl)propanoic acid HCl Not Provided C₉H₁₀BrNO₂·HCl 281.55 C2, ortho Bromine (electron-withdrawing) Target compound; ortho-bromo
2-Amino-2-(4-methoxyphenyl)propanoic acid HCl 871842-89-6 C₁₀H₁₄ClNO₃ 231.68 C2, para Methoxy (electron-donating) Enhanced solubility due to -OCH₃
2-Amino-2-(3-chlorophenyl)propanoic acid HCl 1810069-93-2 C₉H₁₀Cl₂NO₂ 244.09 C2, meta Chlorine (electron-withdrawing) Meta-substitution; smaller halogen
(S)-3-Amino-3-(4-bromophenyl)propanoic acid 24250-84-8 C₉H₁₀BrNO₂ 244.09 C3, para Bromine Amino group at C3; para-bromo
2-Amino-3-(2-bromophenyl)propanoic acid 1991-79-3 C₉H₁₀BrNO₂ 244.09 C3, ortho Bromine Amino group at C3; ortho-bromo
2-Amino-2-(4-isobutylphenyl)propanoic acid HCl sc-341126 C₁₃H₁₉ClNO₂ 264.75 C2, para Isobutyl (bulky alkyl) Steric hindrance; lipophilic
(R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl 2058231-92-6 C₉H₁₁ClNO₃ 231.65 C3, ortho Hydroxyl (-OH) Hydrogen bonding capability

Substituent Electronic Effects

  • Electron-Withdrawing Groups (Br, Cl): Bromine and chlorine substituents (as in the target compound and its 3-chloro analog) increase the acidity of the carboxylic acid group due to inductive effects. Bromine’s larger atomic size compared to chlorine may enhance resonance stabilization .
  • Electron-Donating Groups (OCH₃, OH): Methoxy and hydroxyl groups reduce carboxylic acid acidity but improve solubility in polar solvents. For example, 2-amino-2-(4-methoxyphenyl)propanoic acid HCl (CAS 871842-89-6) is more water-soluble than brominated analogs .

Positional Isomerism

  • Ortho vs. In contrast, para-substituted analogs (e.g., 4-methoxy or 4-isobutyl derivatives) exhibit minimal steric hindrance, favoring crystallinity .
  • Amino Group Position: Compounds with the amino group at C3 (e.g., (S)-3-amino-3-(4-bromophenyl)propanoic acid) exhibit distinct spatial arrangements, altering hydrogen-bonding interactions and chiral recognition in biological systems .

Halogen and Functional Group Variations

  • Fluorinated Analogs: Fluorine’s high electronegativity (e.g., in 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl, CAS 870483-31-1) enhances metabolic stability and bioavailability compared to brominated compounds but reduces molecular weight .
  • Hydroxyl vs. Halogen: The hydroxyl group in (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid HCl (CAS 2058231-92-6) enables hydrogen bonding, which is absent in halogenated analogs, influencing protein-binding affinity .

Biological Activity

2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride, with the CAS number 1306605-67-3, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride consists of a bromophenyl group attached to an amino acid backbone. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2, and it is classified as a non-canonical amino acid. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride is attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The bromine atom may play a crucial role in modulating the binding affinity and selectivity towards these targets. Preliminary studies suggest that it may function as an inhibitor in certain enzymatic pathways, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride may exhibit similar activities. For instance, compounds with brominated phenyl groups have shown significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for structurally related compounds .

CompoundTarget OrganismMIC (mg/mL)
Compound AE. coli0.0048
Compound BS. aureus0.0195
Compound CBacillus mycoides0.0048

Neuroprotective Effects

There is emerging evidence that compounds similar to 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride may possess neuroprotective properties. Research indicates that modifications in amino acid structures can lead to enhanced neuroprotective effects against oxidative stress in neuronal cells . This suggests potential applications in neurodegenerative disease models.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various brominated compounds, one derivative demonstrated potent activity against Gram-positive bacteria with an MIC of 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus. These findings suggest that the introduction of bromine enhances the antimicrobial efficacy .
  • Neuroprotection : A study investigating the neuroprotective effects of amino acid derivatives found that certain modifications led to reduced neuronal apoptosis in models of oxidative stress. While specific data on 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride is limited, its structural similarity to effective neuroprotective agents warrants further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride
Reactant of Route 2
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2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride

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